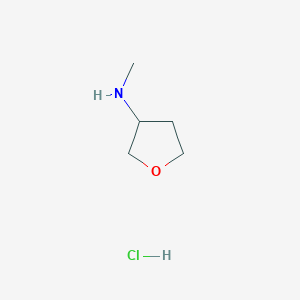

N-Methyltetrahydrofuran-3-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyloxolan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-6-5-2-3-7-4-5;/h5-6H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFUVNKNOZMSJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCOC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695432 | |

| Record name | N-Methyloxolan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917882-94-1 | |

| Record name | N-Methyloxolan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyltetrahydrofuran-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Process Chemistry & Synthesis of N-Methyltetrahydrofuran-3-amine Hydrochloride

[1]

Strategic Importance & Application

N-Methyltetrahydrofuran-3-amine is a high-value pharmacophore in modern medicinal chemistry.[1] Structurally, it serves as a polar, metabolic bioisostere for N-methylcyclopentylamine and N-methylpyrrolidine.[1]

-

Lipophilicity Modulation: The ether oxygen lowers

, improving water solubility compared to carbocyclic analogs.[1] -

Basicity Attenuation: The inductive effect of the oxygen atom reduces the pKa of the amine (typically ~8.5–9.0 vs. ~10.5 for pyrrolidine), potentially improving oral bioavailability and blood-brain barrier penetration.

-

Vector Positioning: The 3-position offers a unique vector for substituents, critical in kinase inhibitor and GPCR ligand design.[1]

Retrosynthetic Analysis

To design a robust synthesis, we must analyze the disconnection of the C-N bond.[1] There are two primary logical pathways: Reductive Amination (Route A) and Nucleophilic Substitution (Route B) .[1]

Path A: Reductive Amination (Preferred)

This route disconnects to Tetrahydrofuran-3-one and Methylamine .[1] It is the most convergent and scalable method, avoiding the risk of elimination side-products common in substitution reactions.[1]

Path B: Nucleophilic Substitution

This route disconnects to a 3-activated-tetrahydrofuran (e.g., mesylate or halide) and Methylamine .[1] While viable, this route suffers from competing E2 elimination (yielding dihydrofuran) and potential over-alkylation.[1]

Figure 1: Retrosynthetic disconnection showing the primary ketone route (Green) and secondary substitution route (Red).

Primary Protocol: Reductive Amination (Route A)

Rationale: This protocol utilizes Sodium Triacetoxyborohydride (STAB).[1][2] Unlike NaBH₄, STAB is mild and does not reduce the ketone prior to imine formation.[1] It also tolerates the presence of water, making it operationally simple for scale-up.[1]

Reagents & Stoichiometry

| Reagent | Equiv.[1] | Role |

| Tetrahydrofuran-3-one | 1.0 | Limiting Reagent |

| Methylamine (2M in THF) | 1.2 - 1.5 | Amine Source |

| Sodium Triacetoxyborohydride | 1.4 | Reducing Agent |

| Acetic Acid (AcOH) | 1.0 | Catalyst (Imine formation) |

| Dichloromethane (DCM) | Solvent | Reaction Medium (0.2 M) |

Step-by-Step Methodology

-

Imine Formation:

-

Charge a chemically resistant reactor (glass/enamel) with Tetrahydrofuran-3-one (1.0 eq) and DCM (10 vol).[1]

-

Cool to 0–5 °C.

-

Add Methylamine (2M in THF, 1.3 eq) dropwise.[1]

-

Add Acetic Acid (1.0 eq).[1] Note: The pH should be slightly acidic (pH 5–6) to catalyze iminium ion formation.

-

Stir at room temperature for 1–2 hours.

-

-

Reduction:

-

Cool the mixture to 0 °C.

-

Add Sodium Triacetoxyborohydride (STAB, 1.4 eq) portion-wise over 30 minutes. Caution: Mild exotherm and gas evolution.

-

Allow to warm to room temperature and stir for 12–16 hours.

-

IPC (In-Process Control): Monitor by TLC (stain with Ninhydrin) or LC-MS for disappearance of ketone.[1]

-

-

Work-up:

Salt Formation & Isolation

The free base is an oil that is prone to oxidation and difficult to handle.[1] Conversion to the hydrochloride salt is mandatory for stability and solid-state characterization.[1]

Protocol

-

Dissolve the crude free base oil in minimal dry Diethyl Ether or Ethanol.[1]

-

Cool to 0 °C.

-

Add HCl (4M in Dioxane or 2M in Ether) dropwise until pH < 2.[1]

-

A white precipitate should form immediately.[1]

-

Stir for 30 minutes at 0 °C.

-

Filter the solid under inert gas (Nitrogen/Argon) to avoid moisture absorption.[1]

-

Wash the cake with cold ether.

-

Dry in a vacuum oven at 40 °C.

Figure 2: Process flow for the synthesis and isolation of the hydrochloride salt.

Alternative Protocol: Nucleophilic Substitution (Route B)

Use this route only if Tetrahydrofuran-3-one is unavailable.[1]

-

Activation: React 3-Hydroxytetrahydrofuran with Methanesulfonyl chloride (MsCl) and Triethylamine (TEA) in DCM to form the mesylate.

-

Displacement:

-

Place the crude mesylate in a pressure vessel (sealed tube).[1]

-

Add excess Methylamine (33% in EtOH or 40% aq, ~10 eq). Note: Excess is crucial to prevent the product from reacting with more mesylate to form the tertiary amine.

-

Heat to 60–80 °C for 4–8 hours.

-

-

Purification: Requires column chromatography to separate the secondary amine from trace tertiary amine byproducts before salt formation.[1]

Analytical Specifications (Self-Validation)

Upon isolation, the product must meet the following criteria to ensure scientific integrity.

| Test | Specification | Mechanistic Insight |

| Appearance | White to off-white crystalline solid | Indicates successful salt formation and removal of oligomers.[1] |

| ¹H NMR (D₂O) | δ ~2.70 (s, 3H, N-Me) | Confirms mono-methylation.[1] A second methyl peak indicates over-alkylation.[1] |

| ¹H NMR (D₂O) | δ ~3.90 (m, 1H, CH-N) | Diagnostic methine proton at the 3-position. |

| Mass Spec (ESI) | [M+H]⁺ = 102.1 | Matches C₅H₁₁NO free base mass.[1] |

| Hygroscopicity | High | The HCl salt is hygroscopic; store in a desiccator.[1] |

Safety & Handling (E-E-A-T)

-

Methylamine: Extremely volatile and toxic.[1] All reactions involving methylamine must be performed in a well-ventilated fume hood.[1]

-

Peroxide Risk: Tetrahydrofuran derivatives can form explosive peroxides upon storage.[1] Test starting materials with peroxide strips before use.[1]

-

Exotherms: The addition of STAB and the quenching of borohydride residues generate hydrogen gas.[1] Ensure adequate venting.[1]

References

-

National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 60145945, (S)-N-methyltetrahydrofuran-3-amine hydrochloride. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.).[1] Nucleophilic substitution mechanism: Reaction of amines with halogenoalkanes. Retrieved from [Link]

Technical Whitepaper: N-Methyltetrahydrofuran-3-amine Hydrochloride

A Strategic Building Block for Physicochemical Optimization in Drug Discovery[1]

Executive Summary

N-Methyltetrahydrofuran-3-amine hydrochloride (CAS: 1292324-44-7 for (S)-isomer) represents a high-value fragment in modern medicinal chemistry.[1][2] As a secondary amine incorporating a cyclic ether, it serves as a critical tool for modulating lipophilicity (LogP), enhancing aqueous solubility, and introducing sp³ complexity without significantly increasing molecular weight. This guide details its chemical properties, synthesis pathways, and application strategies in lead optimization.

Chemical Profile & Physicochemical Properties[1][3][4][5][6][7]

The incorporation of the tetrahydrofuran (THF) ring reduces the lipophilicity compared to carbocyclic analogs (e.g., cyclopentyl) while maintaining a similar steric profile. The secondary amine functionality allows for versatile derivatization via amidation, reductive amination, or SNAr reactions.

Table 1: Core Chemical Specifications

| Property | Data | Notes |

| IUPAC Name | This compound | |

| CAS Number (S) | 1292324-44-7 | Most common chiral building block |

| CAS Number (R) | 1292902-59-0 | Free base/Salt variants available |

| Molecular Formula | C₅H₁₁NO[1][3][4][5][6] · HCl | |

| Molecular Weight | 137.61 g/mol | Free base: 101.15 g/mol |

| pKa (Conjugate Acid) | 8.9 ± 0.2 | Predicted; lower than typical dialkylamines (~10-11) due to the inductive effect of the ether oxygen.[1] |

| LogP (Free Base) | -0.3 to 0.1 | Highly polar fragment; excellent for lowering cLogP.[1] |

| Melting Point | >150°C (decomp.)[1] | Hygroscopic solid.[1] |

| Solubility | High (Water, MeOH, DMSO) | Poor solubility in non-polar solvents (Hexanes). |

Synthesis & Manufacturing Routes

The synthesis of N-Methyltetrahydrofuran-3-amine is primarily achieved through reductive amination , a robust method favored for its scalability and stereochemical retention (if starting from chiral amines).[1]

Mechanistic Pathway: Reductive Amination

The most reliable laboratory-scale route involves the condensation of tetrahydrofuran-3-one with methylamine , followed by reduction.[1] Sodium triacetoxyborohydride (STAB) is the preferred reducing agent due to its selectivity for imines over ketones, minimizing direct reduction of the starting ketone to the alcohol.

Figure 1: One-pot reductive amination pathway using Sodium Triacetoxyborohydride (STAB).

Alternative Industrial Route (Chiral Pool)

For high enantiomeric excess (>99% ee), manufacturers often employ a "Chiral Pool" strategy starting from L-Aspartic acid or Malic acid . This involves:

-

Cyclization to the lactone.[1]

-

Reduction to the THF ring.[1]

-

Functional group manipulation to install the N-methyl amine.[1] Note: This route is more capital-intensive but guarantees stereochemical purity.[1]

Medicinal Chemistry Applications: Bioisosterism & Design

This fragment is frequently used to replace cyclopentylamine , pyrrolidine , or piperidine rings. The oxygen atom in the ring acts as a hydrogen bond acceptor (HBA), potentially engaging with backbone amides in the target protein, while simultaneously lowering the lipophilicity of the parent molecule.

Strategic Decision Matrix

Use the following logic flow to determine if this fragment is suitable for your lead optimization campaign:

Figure 2: Medicinal chemistry decision tree for deploying the N-methyltetrahydrofuran-3-amine motif.

Key Advantages:

-

LogP Modulation: Replacing a cyclopentyl ring with a tetrahydrofuran ring typically lowers cLogP by ~1.0–1.5 units, significantly improving thermodynamic solubility.

-

Conformational Restriction: The 5-membered ring holds the amine vector in a specific orientation (envelope conformation), which can improve binding affinity compared to flexible linear amines.

-

Metabolic Stability: The ether oxygen deactivates the adjacent C-H bonds toward CYP450 oxidation compared to a purely carbocyclic ring, although the

-amino carbon remains a metabolic soft spot (addressable by fluorination if necessary).

Experimental Protocols

Protocol A: Standard Amide Coupling

Used for attaching the amine to carboxylic acid cores.

-

Reagents: Carboxylic Acid (1.0 eq), N-Methyltetrahydrofuran-3-amine HCl (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq).

-

Solvent: DMF or DMA (anhydrous).[1]

-

Procedure:

-

Workup: Dilute with EtOAc, wash with sat. NaHCO₃, water, and brine. Dry over Na₂SO₄.[1]

Protocol B: Reductive Amination (Synthesis of the Fragment)

Used if the specific chiral salt is unavailable and must be made from the ketone.[1]

-

Reagents: Tetrahydrofuran-3-one (1.0 eq), Methylamine (2.0 M in THF, 1.5 eq), NaBH(OAc)₃ (1.5 eq), Acetic Acid (1.0 eq).

-

Solvent: DCE (1,2-Dichloroethane) or THF.

-

Procedure:

-

Quench: Add sat. NaHCO₃ until gas evolution ceases.[1] Extract with DCM.[1]

Handling & Safety Information

-

Hygroscopicity: The HCl salt is hygroscopic.[1] Store in a desiccator or under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Peroxide Formation: While the salt is stable, the free base (and the parent THF ring) can form explosive peroxides upon prolonged exposure to air. Ensure solvents used in synthesis are peroxide-free.[1]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Wear standard PPE (gloves, goggles, lab coat).

References

-

Moldb. (2024).[1][6] (S)-N-Methyltetrahydrofuran-3-amine hydrochloride Product Analysis. Retrieved from [1]

-

Abdel-Magid, A. F., et al. (1996).[7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational protocol for STAB reduction).

-

BldPharm. (2024).[1][8] Safety Data Sheet: (S)-Tetrahydrofuran-3-amine hydrochloride. Retrieved from [1]

-

Organic Chemistry Portal. (2023). Reductive Amination Strategies and Mechanisms. Retrieved from [1]

-

Chem-Impex. (2024).[1] 3-Methyltetrahydrofuran and Derivatives Properties. Retrieved from [1]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 1292902-59-0 | (R)-N-Methyltetrahydrofuran-3-amine - Synblock [synblock.com]

- 5. (S)-N-Methyltetrahydrofuran-3-amine hydrochloride | 1292324-44-7 [sigmaaldrich.com]

- 6. 1292324-44-7 | (S)-N-Methyltetrahydrofuran-3-amine hydrochloride - Moldb [moldb.com]

- 7. scribd.com [scribd.com]

- 8. Tetrahydrofuran-3-amine hydrochloride - Lead Sciences [lead-sciences.com]

An In-depth Technical Guide to the Spectroscopic Characterization of N-Methyltetrahydrofuran-3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the spectroscopic properties of N-Methyltetrahydrofuran-3-amine hydrochloride (C₅H₁₂ClNO), a chiral building block of significant interest in pharmaceutical synthesis. As a Senior Application Scientist, the following sections are designed to offer not just data, but a field-proven perspective on the causality behind spectroscopic observations and the logic of analytical workflows. This document is structured to empower researchers to confidently identify and characterize this compound, ensuring the integrity of their synthetic and developmental pipelines.

Molecular Structure and Key Spectroscopic Features

This compound is a secondary amine salt. The tetrahydrofuran ring introduces conformational constraints, while the protonated amine and the N-methyl group provide distinct spectroscopic handles. The hydrochloride form significantly influences the electronic environment of the nitrogen atom and adjacent protons, a key consideration in spectral interpretation.

graph "Molecular_Structure" {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

C1 [label="C", pos="0,1!", fontsize=12, fontcolor="#202124"];

C2 [label="C", pos="-0.87,-0.5!", fontsize=12, fontcolor="#202124"];

O [label="O", pos="0.87,-0.5!", fontsize=12, fontcolor="#EA4335"];

C3 [label="C", pos="-0.5, -1.8!", fontsize=12, fontcolor="#202124"];

C4 [label="C", pos="0.5, -1.8!", fontsize=12, fontcolor="#202124"];

N [label="N+", pos="1.5,1.5!", fontsize=12, fontcolor="#4285F4"];

H1 [label="H", pos="1.2,2.2!", fontsize=12, fontcolor="#202124"];

H2 [label="H", pos="2.2,2.2!", fontsize=12, fontcolor="#202124"];

C5 [label="C", pos="2.3,0.8!", fontsize=12, fontcolor="#202124"];

Cl [label="Cl-", pos="2.5,2.5!", fontsize=12, fontcolor="#34A853"];

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- O;

O -- C1;

C1 -- N;

N -- H1;

N -- H2;

N -- C5;

}

Caption: Key NMR structural correlations in N-Methyltetrahydrofuran-3-amine.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Acquisition: A standard FTIR spectrometer is used to collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The data is presented as a plot of transmittance versus wavenumber.

Interpretation of the IR Spectrum:

The IR spectrum will be characterized by the vibrations of the C-H, C-O, C-N, and N-H bonds. The hydrochloride salt form is particularly evident in the N-H stretching region.

Expected IR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity N-H Stretch (R₂NH₂⁺) 2700-2250 (broad) Strong C-H Stretch (alkane) 2960-2850 Medium C-O Stretch (ether) 1150-1085 Strong C-N Stretch 1250-1020 Medium-Weak

Expert Insights:

The most diagnostic feature will be the broad and strong absorption in the 2700-2250 cm⁻¹ region, which is characteristic of the N-H stretching vibration of a secondary ammonium salt. This broadness is due to hydrogen bonding. The strong C-O stretch of the tetrahydrofuran ring is another key identifying feature.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Experimental Protocol:

-

Ionization Method: Electrospray Ionization (ESI) is the preferred method for this polar, pre-ionized compound.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Data Acquisition: The spectrum is acquired in positive ion mode.

Interpretation of the Mass Spectrum:

The mass spectrum will show the molecular ion of the free base after the loss of HCl.

Expected Mass Spectrometry Data (ESI+)

Ion Predicted m/z Interpretation [M+H]⁺ 102.09 Molecular ion of the free base (C₅H₁₁NO)

Fragmentation Pathway:

A common fragmentation pathway for amines is the alpha-cleavage, leading to the formation of a stable iminium ion. For N-Methyltetrahydrofuran-3-amine, this would involve the loss of a radical from the tetrahydrofuran ring.

```dot

digraph "MS_Fragmentation" {

bgcolor="transparent";

node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [color="#EA4335"];

Parent [label="[C5H11NO + H]+ \n m/z = 102"];

Fragment1 [label="Loss of C2H4O"];

Fragment2 [label="[C3H7N]+ \n m/z = 57"];

Parent -> Fragment1 [label="α-cleavage"];

Fragment1 -> Fragment2;

}

The Strategic Utility of N-Methyltetrahydrofuran-3-amine Hydrochloride: An In-depth Technical Guide for Chiral Synthesis in Drug Discovery

Foreword: The Imperative of Chirality in Modern Drug Development

In the landscape of contemporary pharmaceutical development, the principle of chirality is not merely an academic curiosity but a cornerstone of rational drug design. The stereochemical configuration of a molecule can profoundly influence its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, frequently exhibit divergent biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even detrimental. This reality underscores the critical need for robust and efficient methods to access enantiomerically pure compounds. Chiral building blocks, such as N-Methyltetrahydrofuran-3-amine hydrochloride, serve as indispensable starting materials in the stereoselective synthesis of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview of this compound, from its fundamental properties to its synthesis and strategic application in drug discovery.

Core Characteristics of this compound

This compound is a chiral heterocyclic amine that has gained significant traction as a versatile intermediate in medicinal chemistry.[1] Its structure, featuring a tetrahydrofuran ring, imparts favorable physicochemical properties such as improved solubility and metabolic stability to parent molecules. The secondary amine functionality provides a key reactive handle for the introduction of further molecular complexity. The hydrochloride salt form enhances its stability and ease of handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1292324-44-7 ((S)-enantiomer) | [2][3] |

| Molecular Formula | C₅H₁₂ClNO | [2] |

| Molecular Weight | 137.61 g/mol | [2] |

| Appearance | White to off-white solid | |

| Chirality | Exists as (R) and (S) enantiomers | |

| Solubility | Soluble in water and polar organic solvents |

Stereoselective Synthesis: A Gateway to Enantiopure Amines

The synthesis of enantiomerically pure this compound is a critical step in its utilization as a chiral building block. Several strategies can be employed, with the choice of route often depending on the desired enantiomer and the availability of starting materials. A highly effective approach involves the synthesis of a chiral 3-aminotetrahydrofuran precursor from a readily available chiral pool starting material, such as an amino acid, followed by N-methylation.

Synthesis of (S)-N-Methyltetrahydrofuran-3-amine Hydrochloride from L-Aspartic Acid

This synthetic pathway leverages the inherent chirality of L-aspartic acid to establish the stereocenter in the tetrahydrofuran ring. The following protocol is a representative, multi-step synthesis.

Experimental Protocol: Synthesis of (S)-Tetrahydrofuran-3-amine Hydrochloride

This protocol is adapted from established literature procedures for the synthesis of the unmethylated analog.[4]

-

Acylation: L-aspartic acid is first protected at the amino group, for example, through benzoylation, to prevent side reactions in subsequent steps.

-

Esterification: The two carboxylic acid groups are then esterified, typically to form the dimethyl ester.

-

Reduction: The ester groups are reduced to the corresponding diol using a strong reducing agent like lithium aluminum hydride or sodium borohydride.

-

Cyclization: The resulting amino diol is then cyclized under acidic conditions to form the protected (S)-3-aminotetrahydrofuran.

-

Hydrolysis and Salt Formation: The protecting group is removed, and the resulting amine is treated with hydrochloric acid to yield (S)-Tetrahydrofuran-3-amine hydrochloride.

Diagram 1: Synthetic Workflow for (S)-Tetrahydrofuran-3-amine Hydrochloride

Caption: A multi-step synthesis of (S)-Tetrahydrofuran-3-amine HCl.

Experimental Protocol: N-Methylation of (S)-Tetrahydrofuran-3-amine

-

Free Base Formation: (S)-Tetrahydrofuran-3-amine hydrochloride is treated with a base (e.g., NaOH) to generate the free amine.

-

Reductive Amination: The free amine is then reacted with formaldehyde in the presence of a reducing agent, such as sodium borohydride or formic acid (Eschweiler-Clarke reaction), to introduce the methyl group.

-

Salt Formation: The resulting (S)-N-methyltetrahydrofuran-3-amine is then treated with hydrochloric acid to afford the final hydrochloride salt.

Rhodium-Catalyzed Intramolecular Aminoetherification

A more direct and atom-economical approach to substituted 3-aminotetrahydrofurans involves the intramolecular cyclization of unsaturated amino alcohols. Rhodium catalysts have proven to be particularly effective in promoting such transformations.

Diagram 2: Proposed Catalytic Cycle for Rhodium-Catalyzed Intramolecular Aminoetherification

Caption: Proposed mechanism for Rh-catalyzed intramolecular amination.

This method offers the potential for high stereocontrol through the use of chiral ligands on the rhodium catalyst. A general procedure involves the reaction of an appropriate homoallylic alcohol with an N-methylated aminating agent in the presence of a rhodium catalyst.[5]

Applications in the Synthesis of Active Pharmaceutical Ingredients (APIs)

The utility of this compound as a chiral building block is best illustrated by its incorporation into complex drug molecules. Its unique structural features can contribute to enhanced binding affinity, improved pharmacokinetic properties, and reduced off-target effects.

Synthesis of Tecadenoson: A Selective A1 Adenosine Receptor Agonist

Tecadenoson is an investigational drug for the treatment of paroxysmal supraventricular tachycardia.[6] The synthesis of Tecadenoson involves the coupling of a purine derivative with (R)-3-aminotetrahydrofuran. While the final drug contains the unmethylated amine, the synthesis of analogs and related compounds often utilizes the N-methylated version to explore structure-activity relationships. The synthesis of the core adenine acceptor for Tecadenoson involves reacting 2,6-dichloropurine with (R)-3-aminotetrahydrofuran hydrochloride.[6]

Potent HIV-1 Protease Inhibitors

Derivatives of N-Methyltetrahydrofuran-3-amine have been incorporated as P2-ligands in the design of highly potent HIV-1 protease inhibitors.[7][8] The tetrahydrofuran moiety is designed to form crucial hydrogen bonding and van der Waals interactions with the backbone atoms in the S2 subsite of the HIV-1 protease active site.[9][10] For instance, inhibitors containing an N-methyl-3-(R)-aminotetrahydrofuranyl squaramide P2-ligand have demonstrated exceptional inhibitory activity against the viral enzyme.[6] The synthesis of these complex inhibitors often involves the coupling of the chiral amine with a suitable scaffold.[7]

Table 2: Representative Applications in Drug Discovery

| Drug Candidate/Class | Therapeutic Area | Role of N-Methyltetrahydrofuran-3-amine Derivative |

| Tecadenoson Analogs | Cardiology (Antiarrhythmic) | Chiral amine component for A1 adenosine receptor agonists.[6] |

| Squaramide-based Inhibitors | Virology (Anti-HIV) | P2-ligand for potent HIV-1 protease inhibitors.[6][7][8] |

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.

Conclusion and Future Outlook

This compound represents a valuable and versatile chiral building block for the synthesis of complex, enantiomerically pure molecules in the pharmaceutical industry. Its unique structural and physicochemical properties make it an attractive component for the design of novel therapeutics with improved efficacy and safety profiles. The development of efficient and stereoselective synthetic routes to this key intermediate, such as those leveraging the chiral pool or employing advanced catalytic methods, will continue to be an area of significant interest. As the demand for enantiopure drugs continues to grow, the strategic application of chiral building blocks like this compound will undoubtedly play an increasingly vital role in the future of drug discovery and development.

References

-

Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation. (2019). Molecules. [Link]

- CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride. (2012).

- CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine. (2018).

-

Syntheses of FDA Approved HIV Protease Inhibitors. (2011). Chemical Reviews. [Link]

-

Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions. (2016). Journal of Medicinal Chemistry. [Link]

-

Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. (2011). Journal of Medicinal Chemistry. [Link]

-

Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. (2011). Organic & Biomolecular Chemistry. [Link]

-

Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. (2004). Tetrahedron: Asymmetry. [Link]

-

(S)-N-methyltetrahydrofuran-3-amine hydrochloride. PubChem. [Link]

-

This compound. MySkinRecipes. [Link]

-

Intramolecular N-Me and N-H Aminoetherification for the Synthesis of N-Unprotected 3-Amino-O-Heterocycles. (2020). Organic Letters. [Link]

-

(S)-N-methyltetrahydrofuran-3-amine hydrochloride. PubChem. [Link]

-

This compound. MySkinRecipes. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. (S)-N-methyltetrahydrofuran-3-amine hydrochloride | C5H12ClNO | CID 60145945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chiralen.com [chiralen.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions: Synthesis, Biological Evaluation and Protein-ligand X-ray Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Conformational Analysis of N-Methyltetrahydrofuran-3-amine: A Technical Guide

The following technical guide details the conformational analysis of N-Methyltetrahydrofuran-3-amine, designed for application in medicinal chemistry and structural biology.

Executive Summary

N-Methyltetrahydrofuran-3-amine (3-N-Me-THF ) is a high-value scaffold in fragment-based drug discovery (FBDD). Unlike planar aromatic heterocycles, this saturated five-membered ring exists in a dynamic equilibrium of puckered conformers. Its utility stems from its ability to project the amine vector in precise 3D orientations while modulating physicochemical properties via an intramolecular "permeability switch."

This guide dissects the conformational landscape of 3-N-Me-THF, analyzing the interplay between ring pseudorotation, nitrogen inversion, and intramolecular hydrogen bonding (IMHB).

Theoretical Framework: The Pseudorotation Continuum

The tetrahydrofuran (THF) ring is never planar. To relieve torsional strain (eclipsing interactions), the ring adopts non-planar geometries defined by two parameters:

-

Phase Angle (

): Describes the position in the pseudorotation cycle (0° to 360°).[1] -

Puckering Amplitude (

): The degree of distortion from planarity (typically 0.35–0.45 Å).

The landscape consists of two primary canonical forms that alternate every 18° along the phase angle:

-

Envelope (

): Four atoms are coplanar; one atom (the "flap") is displaced. -

Twist (

): Three atoms are coplanar; two adjacent atoms are displaced on opposite sides of the plane.

For 3-N-Me-THF, the C3-carbon (bearing the amine) and the O1-oxygen are the critical determinants of the low-energy sectors.

Visualization: The Pseudorotation Cycle

The following diagram illustrates the dynamic equilibrium between Envelope and Twist forms, highlighting the energy barriers relevant to 3-substituted THFs.

Conformational Drivers in 3-N-Me-THF

The preferred conformation of 3-N-Me-THF is dictated by three competing forces. Understanding these allows researchers to "lock" specific geometries using substituent effects.

Steric Strain vs. Quasi-Equatorial Preference

In substituted cycloalkanes, substituents prefer the equatorial position to minimize 1,3-diaxial interactions. In THF, these positions are termed quasi-equatorial (

-

The Steric Driver: The bulky N-methylamino group prefers the

orientation. -

The Consequence: This preference biases the ring toward the South (

) type conformers (e.g.,

The Intramolecular Hydrogen Bond (IMHB) Effect

A critical feature for drug design is the potential for an intramolecular hydrogen bond between the amine proton (donor) and the ring oxygen (acceptor).

-

Mechanism: Formation of a 5-membered ring motif (C5 interaction: O1...H-N-C3-C2).

-

Geometric Requirement: This interaction requires the C2-C3 bond to adopt a gauche torsion angle, and the amine group to be quasi-axial (

) or in a specific twist geometry that brings the N-H vector toward the oxygen lone pairs. -

Solvent Dependency:

-

Non-polar (CHCl3, membrane interior): IMHB is favored. The molecule adopts a compact, "closed" conformation. This hides the polar N-H, increasing lipophilicity and membrane permeability.[2]

-

Polar (Water, cytosol): IMHB is disrupted. The molecule adopts the sterically favored "open" (

) conformation, maximizing solubility.

-

Nitrogen Inversion

The secondary amine nitrogen undergoes rapid pyramidal inversion.

-

Invertomer A: Methyl group trans to the C3-H (less steric clash).

-

Invertomer B: Methyl group cis to the C3-H.

-

Barrier: Low (~5-7 kcal/mol), meaning these interconvert rapidly at room temperature unless constrained by the IMHB.

Experimental & Computational Analysis

To validate the conformation of 3-N-Me-THF in a specific analog, the following workflow is recommended.

NMR Spectroscopy Protocol

The scalar coupling constants (

| Parameter | Experimental Observable | Structural Insight |

| Magnitude (0–10 Hz) | Determines torsion angle | |

| NOE / ROE | Cross-peak intensity | Proximity of N-Me protons to C2/C4 protons distinguishes pseudo-axial vs. equatorial. |

| Temperature Coeff. | Low values (<3 ppb/K) indicate solvent-shielded (IMHB) protons. |

Computational Workflow (DFT)

For high-precision modeling in drug docking studies:

-

** conformational Search:** Use Monte Carlo or Molecular Dynamics to sample the full pseudorotation cycle.

-

Optimization: DFT level B3LYP/6-311+G(d,p) with IEFPCM solvation models (compare Chloroform vs. Water).

-

Frequency Calculation: Confirm minima and calculate Gibbs Free Energy (

).

Analytical Workflow Diagram

Implications for Drug Design

The conformational flexibility of 3-N-Me-THF offers specific tactical advantages in Medicinal Chemistry:

-

Vector Control:

-

By substituting the C2 or C4 positions, you can restrict the pseudorotation cycle to a single sector (e.g., a gem-dimethyl at C2 will lock the ring to avoid eclipsing interactions). This allows for rigid projection of the amine vector into a binding pocket.

-

-

The "Chameleon" Effect:

-

The ability to switch between a lipophilic, H-bonded state (for crossing the Blood-Brain Barrier or cell membranes) and a hydrophilic state (for solubility in plasma) makes this scaffold superior to rigid analogs like pyrrolidine or piperidine in certain contexts.

-

-

Basicity Modulation:

-

The formation of the IMHB withdraws electron density from the nitrogen lone pair, effectively lowering the pKa of the amine. This can be used to fine-tune the ionization state at physiological pH.

-

References

-

Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society.[3]

-

Wu, A., & Cremer, D. (2003).[1] Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. International Journal of Molecular Sciences.

- Gomes, J. A. N. F., et al. (2013). Intramolecular Hydrogen Bonding in Medicinal Chemistry: A Strategy for Permeability. Journal of Medicinal Chemistry. (Contextual grounding on IMHB).

-

Carreira, E. M., et al. (2011). Oxetanes and Tetrahydrofurans as Conformational Surrogates. Chemical Reviews. (General scaffold utility).

Sources

A Technical Guide to the Solubility of N-Methyltetrahydrofuran-3-amine Hydrochloride in Organic Solvents

Executive Summary

N-Methyltetrahydrofuran-3-amine hydrochloride is a vital chiral building block in modern medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] Its utility in drug discovery and development is intrinsically linked to its physicochemical properties, with solubility being paramount. This guide provides an in-depth exploration of the theoretical and practical aspects of determining the solubility of this amine salt in common organic solvents. We will dissect the molecular interactions governing solubility, present a robust, field-proven experimental protocol for its quantitative measurement, and offer insights into interpreting the resulting data. This document is intended for researchers, chemists, and formulation scientists who require a comprehensive understanding of this compound's behavior in solution to optimize reaction conditions, design purification strategies, and develop viable drug formulations.

Physicochemical Profile of this compound

A foundational understanding of the molecule's intrinsic properties is essential before delving into its solubility. As a hydrochloride salt, the compound exists as an ion pair in its solid, crystalline state. This ionic character, combined with the structural features of the N-methyltetrahydrofuran moiety, dictates its interaction with various solvents.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClNO | [2] |

| Molecular Weight | 137.61 g/mol | [2] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 158-162 °C | [3] |

| Structure | An ammonium cation and a chloride anion | [4][5] |

The presence of a charged ammonium center, a hydrogen bond-accepting ether oxygen, and a nonpolar hydrocarbon backbone creates a molecule with distinct regional polarities, which is central to its solubility profile.

The Theoretical Framework of Solubility

The dissolution of a crystalline salt like this compound is a thermodynamic process governed by the interplay between the solute's crystal lattice energy and the solvation energy provided by the solvent. The adage "like dissolves like" serves as a useful heuristic, but a deeper mechanistic understanding is required for predictive insights.

The Dissolution Process:

-

Overcoming Lattice Energy: Energy must be supplied by the solvent to break apart the strong electrostatic interactions (ion-ion forces) holding the N-methyltetrahydrofuran-3-ammonium cations and chloride anions together in the crystal lattice.

-

Solvation: The solvent molecules arrange themselves around the individual ions, forming a solvation shell. This process releases energy.

For dissolution to occur, the energy released during solvation must be comparable to or greater than the crystal lattice energy. The nature and strength of the intermolecular forces between the solvent and the solute's ions are therefore the primary determinants of solubility.

-

Ion-Dipole Interactions: This is the most significant force for dissolving ionic salts. Polar solvents with large dipole moments can effectively interact with and stabilize both the cation and the anion.

-

Hydrogen Bonding: The ammonium group (-NH₂⁺-) is a strong hydrogen bond donor, while the ether oxygen is a hydrogen bond acceptor. Polar protic solvents (e.g., alcohols) can engage in extensive hydrogen bonding with the solute, significantly enhancing solvation and solubility.[6]

-

Van der Waals Forces: These weaker forces (dipole-dipole and London dispersion) contribute to the overall solvation, especially in less polar solvents interacting with the molecule's hydrocarbon portions.

A Field-Proven Protocol: The Shake-Flask Method for Equilibrium Solubility Determination

To ensure reliable and reproducible data, a standardized protocol is indispensable. The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of compounds.[7][8] It is designed to allow the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Measurement.

Step-by-Step Methodology

Materials & Equipment:

-

This compound (MTHFA-HCl), >98% purity

-

Organic solvents, HPLC grade

-

Scintillation vials or glass flasks with screw caps

-

Analytical balance

-

Calibrated pipettes or volumetric flasks

-

Orbital shaker with temperature control

-

Syringes and solvent-compatible 0.22 µm syringe filters (e.g., PTFE, nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

HPLC column suitable for amine analysis (e.g., C18)

Protocol:

-

Preparation of Samples:

-

Add an excess of MTHFA-HCl (e.g., 20-50 mg) to a series of vials. The key is to ensure a solid phase remains at equilibrium.[7]

-

Accurately dispense a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.

-

Causality: Using an excess of the solid is the cornerstone of this method. It guarantees that the resulting solution is saturated, representing the true equilibrium solubility limit.[8] Precise volume addition is critical for an accurate final concentration calculation.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and agitate for 24 to 48 hours.

-

Periodically check for the continued presence of undissolved solid.

-

Causality: Constant agitation ensures continuous mixing, facilitating the dissolution process until equilibrium is reached. A 24-48 hour period is typically sufficient for most compounds to achieve this state.[7] Strict temperature control is mandatory as solubility is highly temperature-dependent.

-

-

Sampling and Sample Preparation:

-

Once equilibrium is achieved, stop agitation and allow the vials to stand undisturbed in the temperature-controlled environment for 1-2 hours to let the excess solid settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step must be performed quickly to avoid temperature changes.

-

Causality: Filtration is a critical self-validating step. It ensures that the sample analyzed contains only the dissolved solute, physically separating it from any suspended microcrystals that would otherwise lead to a gross overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable mobile phase to bring its concentration within the linear range of the analytical method.

-

Quantify the concentration of MTHFA-HCl in the diluted sample using a pre-validated HPLC-UV method against a standard calibration curve.

-

Causality: HPLC provides a highly sensitive and specific method for quantification. A validated method with a proper calibration curve ensures that the measurement is accurate and trustworthy.

-

Expected Solubility Profile and Data Interpretation

While specific quantitative data must be generated experimentally, a qualitative and rank-ordered solubility profile can be predicted based on the chemical principles discussed. The following table provides an expected profile for this compound across a spectrum of common organic solvents.

| Solvent Class | Solvent | Polarity Index | H-Bonding | Expected Solubility | Rationale |

| Polar Protic | Methanol | 5.1 | Donor & Acceptor | High | Excellent ion-dipole interactions and strong H-bonding with both the ammonium and ether groups. |

| Ethanol | 4.3 | Donor & Acceptor | High to Moderate | Slightly less polar than methanol, leading to slightly lower but still significant solubility. | |

| Isopropanol | 3.9 | Donor & Acceptor | Moderate | Increased steric hindrance and lower polarity compared to ethanol reduces solvating efficiency. | |

| Polar Aprotic | Acetonitrile | 5.8 | Acceptor Only | Low to Moderate | High dipole moment allows for ion-dipole interactions, but the lack of H-bond donation limits solvation of the chloride anion. |

| Tetrahydrofuran (THF) | 4.0 | Acceptor Only | Low | Moderately polar; can solvate the cation via its ether oxygen but is less effective overall.[9] | |

| Chlorinated | Dichloromethane (DCM) | 3.1 | None | Very Low | Insufficiently polar to overcome the crystal lattice energy of the salt. |

| Aromatic | Toluene | 2.4 | None | Insoluble | Nonpolar solvent with only weak van der Waals forces available for interaction. |

| Aliphatic | n-Hexane | 0.1 | None | Insoluble | Highly nonpolar; fundamentally incompatible with an ionic salt. |

Interpretation of Expected Trends: The data clearly illustrates the "like dissolves like" principle. The highest solubility is anticipated in polar protic solvents that can effectively solvate both the cation and the anion through a combination of ion-dipole forces and hydrogen bonding. As the solvent polarity and hydrogen bonding capability decrease, the solvation energy becomes insufficient to overcome the crystal lattice energy, leading to a sharp drop in solubility. This predictable trend is crucial for selecting appropriate solvents for reaction workups, crystallizations[10], and formulation studies.

Conclusion

The solubility of this compound is a multifaceted property governed by the fundamental principles of intermolecular forces. Its character as an ionic salt renders it most soluble in polar protic solvents and progressively less soluble as solvent polarity and hydrogen-bonding capacity decrease. This guide provides both the theoretical foundation to predict this behavior and a robust, validated experimental protocol to quantify it accurately. For researchers in drug development, this knowledge is not merely academic; it is a practical tool that directly informs solvent selection for synthesis, purification, and formulation, ultimately accelerating the path from discovery to clinical application.

References

-

ChemBK. (2024). (s)-tetrahydrofuran-3-amine hydrochloride. Retrieved from [Link]

-

Avdeef, A. (2012). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). N-methyloxolan-3-amine. Retrieved from [Link]

-

Pennakem. (n.d.). METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

- Google Patents. (2017). CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran.

-

He, Y., et al. (2015). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]

- Google Patents. (2020). CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.

-

Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

-

NCERT. (n.d.). Tests for Functional Groups in Organic Compounds. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 1292324-44-7 | (S)-N-Methyltetrahydrofuran-3-amine hydrochloride - Moldb [moldb.com]

- 3. chembk.com [chembk.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. quora.com [quora.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. scispace.com [scispace.com]

- 9. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

Technical Whitepaper: Operational Mastery of N-Methyltetrahydrofuran-3-amine Hydrochloride

CAS: 89692-06-8 | Formula: C₅H₁₁NO·HCl | Role: 3D-Rich Chiral Building Block

Executive Summary

N-Methyltetrahydrofuran-3-amine hydrochloride is a critical aliphatic amine building block used to introduce sp³ complexity into drug candidates, facilitating the "Escape from Flatland" in medicinal chemistry. Unlike aromatic amines, this scaffold offers improved solubility and metabolic stability profiles. However, its handling is complicated by its hygroscopic nature as a hydrochloride salt and the stereochemical implications of its chiral center (if using enantiopure forms). This guide outlines the safety, handling, and synthetic protocols required to utilize this reagent with high fidelity.

Physicochemical Profile

| Property | Specification | Operational Note |

| Molecular Weight | 137.61 g/mol | Includes HCl counterion. Adjust stoichiometry accordingly. |

| Appearance | White to off-white solid | Yellowing indicates oxidation or free-base degradation. |

| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar solvents (DCM, Hexanes) until free-based. |

| Hygroscopicity | High | Rapidly absorbs atmospheric moisture; alters effective mass. |

| Acidity (pKa) | ~9-10 (Conjugate acid) | Requires >2 eq. base for neutralization in coupling reactions. |

| Chirality | Racemic (unless specified) | Available as (S)- (CAS: 1105658-08-3) or (R)- enantiomers. |

Safety & Toxicology (GHS Classification)

Signal Word: WARNING

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Critical Safety Protocols

-

Dust Control: As a fine salt, the particulate matter is easily aerosolized. Weighing must occur inside a fume hood or a powder containment enclosure.

-

PPE Standard: Nitrile gloves (minimum 0.11 mm thickness) are required. Double-gloving is recommended during the free-basing step due to the increased permeability of the organic-soluble free amine.

-

Incompatibility: Avoid contact with strong oxidizing agents. Reacts with strong bases to liberate the volatile and potentially odorous free amine.

Handling & Storage: The Hygroscopicity Loop

The primary source of experimental error with this reagent is incorrect stoichiometry due to water weight gain. The hydrochloride salt is stable but avidly hygroscopic.

Storage Protocol

-

Primary: Store in a tightly sealed vial under an inert atmosphere (Argon/Nitrogen).

-

Secondary: Place the vial inside a desiccator containing active desiccant (e.g., Drierite or P₂O₅).

-

Temperature: Ambient temperature is generally acceptable, but 2–8°C is preferred for long-term stereochemical integrity of enantiopure batches.

Graphviz Workflow: Handling & Weighing

Figure 1: Decision logic for handling hygroscopic amine salts to ensure stoichiometric accuracy.

Technical Protocols

Protocol A: In-Situ Neutralization for Amide Coupling

Context: Used when coupling the amine to a carboxylic acid (e.g., for kinase inhibitor synthesis). The HCl salt prevents the amine from acting as a nucleophile until neutralized.

Reagents:

-

Carboxylic Acid (1.0 eq)

-

N-Methyltetrahydrofuran-3-amine HCl (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (Diisopropylethylamine) (3.5 eq)

-

Solvent: DMF or DMAc (anhydrous)

Step-by-Step:

-

Activation: Dissolve the Carboxylic Acid and HATU in DMF. Stir for 5 minutes to form the active ester.

-

Base Trap: In a separate vial, dissolve the N-Methyltetrahydrofuran-3-amine HCl in a minimal amount of DMF. Add 2.0 eq of DIPEA. Note: This pre-neutralization ensures the amine is free to react immediately upon addition.

-

Addition: Add the amine/base solution to the activated acid mixture.

-

Scavenging: Add the remaining 1.5 eq of DIPEA to maintain basicity (pH > 8) as the reaction generates H⁺.

-

Monitoring: Monitor by LC-MS. The product will be less polar than the starting amine.

Protocol B: Biphasic Free-Basing (For SNAr Reactions)

Context: When performing Nucleophilic Aromatic Substitution (SNAr) on chloropyrimidines or similar electrophiles, the presence of excess amine salts can sometimes interfere or cause solubility issues. Isolating the free base is cleaner.

Step-by-Step:

-

Dissolution: Dissolve 10 g of the HCl salt in 20 mL of water.

-

Basification: Slowly add 4M NaOH (aq) until pH reaches 12-14. The solution may become cloudy as the organic amine separates.

-

Extraction: Extract exhaustively with DCM (3 x 30 mL) or 2-MeTHF. Note: The amine is water-soluble; multiple extractions are necessary.

-

Drying: Dry the combined organics over Na₂SO₄, filter, and concentrate carefully (the free amine is a high-boiling liquid but can be volatile under high vacuum/heat).

-

Usage: Use immediately in the SNAr reaction (e.g., with chloropyrimidine in n-Butanol at 100°C).

Graphviz Workflow: Synthetic Decision Tree

Figure 2: Synthetic pathway selection based on electrophile type.

Troubleshooting & Causality

| Observation | Probable Cause | Corrective Action |

| Low Yield (Coupling) | Incomplete neutralization of HCl salt. | Ensure >3 equivalents of base (DIPEA/TEA) are used. The first equivalent only neutralizes the salt. |

| Gummy Precipitate | Hygroscopic water causing phase separation in non-polar solvents. | Switch to polar aprotic solvents (DMF/DMSO) or dry the starting material via azeotropic distillation with toluene. |

| Racemization | Over-basic conditions or high heat (if using chiral starting material). | Keep temperature < 40°C during coupling. Use milder bases like Collidine if stereocenter is labile. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22225706, N-Methyloxolan-3-amine. Retrieved from [Link]

-

Fisher Scientific. Safety Data Sheet: (S)-Tetrahydrofuran-3-amine hydrochloride. Retrieved from [Link]

- Lovering, F., Bikker, J., & Humblet, C. (2009).Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Contextual grounding for sp³ amine usage).

-

HepatoChem. Handling Hygroscopic Salts in Organic Synthesis. Retrieved from [Link]

Commercial Availability & Technical Profile: Enantiopure N-Methyltetrahydrofuran-3-amine Hydrochloride

[1][2]

Executive Summary

N-Methyltetrahydrofuran-3-amine hydrochloride (N-Me-THF-3-amine) is a high-value chiral building block widely utilized in modern medicinal chemistry to modulate physicochemical properties such as lipophilicity (LogD) and aqueous solubility.[1][2][3] Unlike its aromatic counterparts, the tetrahydrofuran (THF) ring offers a saturated, polar scaffold that can improve the metabolic stability and pharmacokinetic profile of drug candidates.

Commercial availability is currently bifurcated: the (S)-enantiomer is more readily available due to accessible chiral pool precursors (L-aspartic acid), while the (R)-enantiomer often commands a higher price point and longer lead times.[1][2] This guide analyzes the supply chain, synthesis pathways, and quality control metrics required for procuring and validating this compound.

Chemical Identity & Physical Profile[3][4][5][6]

Precise identification is critical as vendor catalogs often conflate the N-methyl variant with the primary amine or the aminomethyl (one carbon extended) analog.

| Feature | (S)-Enantiomer | (R)-Enantiomer |

| Chemical Name | (S)-N-Methyltetrahydrofuran-3-amine HCl | (R)-N-Methyltetrahydrofuran-3-amine HCl |

| CAS Number | 1292324-44-7 | 917882-94-1 |

| Molecular Formula | C₅H₁₁NO[1][2][4] · HCl | C₅H₁₁NO[1][2][5][4] · HCl |

| Molecular Weight | 137.61 g/mol | 137.61 g/mol |

| Appearance | White to off-white hygroscopic solid | White to off-white hygroscopic solid |

| Solubility | High in H₂O, MeOH, DMSO | High in H₂O, MeOH, DMSO |

| Chiral Precursor | L-Aspartic Acid / L-Malic Acid | D-Aspartic Acid / D-Malic Acid |

Critical Note: Do not confuse with (tetrahydrofuran-3-yl)methanamine (CAS 165253-31-6), which has an extra methylene group between the ring and the nitrogen.[1][2]

Commercial Landscape & Supply Chain

The supply chain for enantiopure N-Me-THF-3-amine is characterized by a "make-to-order" model for bulk quantities (>100g), while gram-scale quantities are typically available from catalog stock.[2]

Supplier Tiers

-

Tier 1 (Catalog Distributors): Companies like BLD Pharm , Enamine , and Sigma-Aldrich (via partners) typically list gram quantities (1g, 5g, 25g). These are best for initial SAR (Structure-Activity Relationship) screening.[1][2]

-

Tier 2 (Custom Synthesis Houses): For kilogram scale, vendors such as WuXi AppTec or specialized chiral manufacturers (e.g., AChemBlock ) often perform on-demand synthesis.

Cost & Lead Time Analysis[6]

-

Price Range: High. Approximately $150 - $300 USD per gram for catalog quantities.[1][2] Bulk pricing drops significantly but remains premium due to the chiral processing steps.

-

Lead Time:

-

In-Stock: 1–2 weeks (Global logistics).

-

Backorder/Synthesis: 4–8 weeks.

-

-

Availability Bias: The (S)-enantiomer is generally 20-30% cheaper and more frequently in stock than the (R)-enantiomer, driven by the lower cost of L-series amino acid starting materials.[1][2]

Synthesis & Manufacturing Methodologies

Understanding the synthesis is vital for assessing supply risks and impurity profiles. Two primary routes exist: Chiral Pool Synthesis (High Purity) and Resolution of Racemates (Lower Cost/Yield).

Route A: The Chiral Pool Approach (Recommended)

This route ensures high enantiomeric excess (ee >99%) by starting with a naturally chiral precursor, typically L-aspartic acid or L-malic acid.[1][2] It involves cyclization to the lactone, reduction to the THF ring, and subsequent functionalization.[6]

Mechanism:

-

Cyclization: L-Aspartic acid is cyclized to the corresponding lactone/diol.[1][2]

-

Ring Formation: Dehydration yields the chiral 3-aminotetrahydrofuran (primary amine).[1][2]

-

N-Methylation: The primary amine is protected (e.g., Boc), methylated, and deprotected to prevent over-methylation to the tertiary amine.

Visualization of Synthesis Workflow

The following diagram illustrates the robust "Chiral Pool" pathway, which guarantees the stereochemistry of the final product.

Figure 1: Step-wise synthesis from chiral pool precursors ensuring high enantiomeric purity.

Quality Control & Analytics

Verifying the enantiomeric excess (ee) is non-negotiable, as racemization can occur under harsh acidic/basic conditions during synthesis.

Analytical Protocol: Chiral HPLC

Standard reverse-phase HPLC cannot distinguish enantiomers.[2] A polysaccharide-based chiral stationary phase is required.[1][2]

-

Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose derivatives).

-

Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1][2]

-

Note: The amine additive (Diethylamine) is crucial to suppress peak tailing caused by the interaction of the secondary amine with residual silanols.

-

-

Detection: UV at 210 nm (low absorption due to lack of chromophore; derivatization with benzoyl chloride may be needed for higher sensitivity).

-

Acceptance Criteria:

Self-Validating Check

To validate the analytical method in-house:

-

Purchase a small sample of the racemate (often listed as N-methyltetrahydrofuran-3-amine, no stereodescriptor).[1][2]

-

Inject the racemate to establish the separation window and retention times for both R and S peaks.

-

Inject the specific enantiomer sample to confirm it elutes as a single peak matching the correct retention time.

Applications in Drug Discovery[10][11]

The N-Me-THF-3-amine moiety serves as a strategic bioisostere in lead optimization.[2]

-

Solubility Enhancement: Replacing a phenyl or cyclohexyl ring with the THF ring increases aqueous solubility due to the oxygen atom's hydrogen bond accepting capability (HBA).

-

Conformational Restriction: The ring constrains the nitrogen vector, potentially locking the side chain into a bioactive conformation that linear alkyl amines cannot achieve.

-

Metabolic Stability: Unlike pyrrolidine rings which are prone to oxidation, the THF ether oxygen reduces the electron density on the ring carbons, potentially lowering susceptibility to CYP450 oxidative metabolism.

References

-

Moldb. (2024).[5][4][8][9] (S)-N-Methyltetrahydrofuran-3-amine hydrochloride Product Profile. Retrieved from

-

ChemicalBook. (2025).[9][10] (R)-Tetrahydrofuran-3-amine hydrochloride Suppliers and CAS Data. Retrieved from

-

BLD Pharm. (2024). Product Catalog: (S)-Tetrahydrofuran-3-amine hydrochloride. Retrieved from

-

Phenomenex. (2025).[11] Chiral HPLC Separations Guide. Retrieved from

-

Sigma-Aldrich. (2024).[1][2] Product Specification: (S)-N-Methyltetrahydrofuran-3-amine hydrochloride. Retrieved from [1][2]

Sources

- 1. 111769-26-7|(R)-Tetrahydrofuran-3-amine|BLD Pharm [bldpharm.com]

- 2. 204512-95-8|(S)-Tetrahydrofuran-3-amine hydrochloride|BLD Pharm [bldpharm.com]

- 3. (R)-Tetrahydrofuran-3-amine hydrochloride | 1072015-52-1 [chemicalbook.com]

- 4. 1292324-44-7 | (S)-N-Methyltetrahydrofuran-3-amine hydrochloride - Moldb [moldb.com]

- 5. chembk.com [chembk.com]

- 6. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents [patents.google.com]

- 7. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 8. mdpi.com [mdpi.com]

- 9. (S)-TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE | 204512-95-8 [chemicalbook.com]

- 10. (R)-3-AMINOTETRAHYDROFURAN - Safety Data Sheet [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

Technical Profile: N-Methyltetrahydrofuran-3-amine Hydrochloride

This technical guide provides an in-depth analysis of N-Methyltetrahydrofuran-3-amine hydrochloride (CAS 917882-94-1) , a critical building block in modern medicinal chemistry.

CAS No. 917882-94-1[1]

Executive Summary

This compound is a secondary amine building block widely utilized in the synthesis of pharmaceutical candidates, particularly in the optimization of kinase inhibitors and GPCR ligands. Its structural value lies in the tetrahydrofuran (THF) ring, which introduces polarity and hydrogen-bond accepting capability (via the ether oxygen) without the aromaticity of furan or pyridine. This moiety is frequently employed to lower the LogD (lipophilicity) of drug candidates while maintaining metabolic stability, a strategy known as "solubilizing tail" incorporation.

Chemical & Physical Characterization

| Property | Data |

| Chemical Name | This compound |

| Synonyms | Methyl-(tetrahydro-furan-3-yl)-amine HCl; N-Methyl-3-aminotetrahydrofuran HCl |

| Molecular Formula | C₅H₁₁NO[1][2][3][4][5] · HCl |

| Molecular Weight | 137.61 g/mol |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Highly soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |

| pKa (Calc.) | ~9.5 – 10.5 (Secondary amine conjugate acid) |

| H-Bond Donors | 2 (Amine NH, HCl proton) |

| H-Bond Acceptors | 2 (Ether Oxygen, Amine Nitrogen) |

Structural Analysis

The molecule consists of a saturated five-membered ether ring (tetrahydrofuran) substituted at the C3 position with a methylamino group.

-

Chirality: The C3 carbon is a stereocenter. Commercial supplies are often racemic, but enantiopure forms ((R)- or (S)-) are available and critical for structure-activity relationship (SAR) studies where binding pocket geometry is restrictive.

-

Salt Form: The hydrochloride salt stabilizes the volatile free amine, preventing oxidation and facilitating easier handling as a solid.

Mechanism of Action & Reactivity

While CAS 917882-94-1 is not a drug itself, its "mechanism" is defined by its chemical reactivity as a nucleophile in drug synthesis.

Synthetic Utility

The secondary amine function makes it a versatile nucleophile for:

-

Amide Coupling: Reacting with carboxylic acids (using HATU/EDC) to form amides. This is the most common linkage in kinase inhibitors (e.g., attaching to a hinge-binding scaffold).

-

Nucleophilic Aromatic Substitution (S_NAr): Reacting with halogenated heterocycles (e.g., chloropyrimidines) to install the THF-amine tail.

-

Reductive Amination: Less common, as the amine is already alkylated.

Strategic Application in Drug Design

The incorporation of the N-methyltetrahydrofuran-3-amine motif serves specific medicinal chemistry goals:

-

Solubility Enhancement: The ether oxygen reduces the overall lipophilicity (cLogP) compared to a cyclopentyl analog.

-

Metabolic Stability: The methyl group on the nitrogen blocks N-dealkylation pathways that might otherwise degrade a primary amine.

-

Conformational Lock: The THF ring restricts the flexibility of the amine tail, potentially reducing the entropic penalty of binding to a protein target.

Reaction Workflow Diagram

The following diagram illustrates the standard workflow for integrating this building block into a drug scaffold.

Figure 1: Synthetic workflow for utilizing CAS 917882-94-1 in medicinal chemistry.

Experimental Protocols

Protocol A: Free-Basing & Amide Coupling (Standard Procedure)

Context: Attaching the amine to a carboxylic acid scaffold (e.g., a kinase inhibitor core).

Materials:

-

CAS 917882-94-1 (1.2 equiv)

-

Carboxylic Acid Scaffold (1.0 equiv)

-

HATU (1.5 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

DMF (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve the Carboxylic Acid Scaffold in anhydrous DMF (concentration ~0.1 M) under an inert atmosphere (N₂).

-

Activation: Add HATU to the solution and stir at Room Temperature (RT) for 5 minutes.

-

Neutralization: In a separate vial, dissolve CAS 917882-94-1 in a minimal amount of DMF. Add 2.0 equivalents of DIPEA to neutralize the HCl salt and release the free amine.

-

Coupling: Add the neutralized amine solution to the activated acid mixture. Add the remaining 1.0 equivalent of DIPEA.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the formation of the product mass [M+H]⁺.

-

Workup: Dilute with Ethyl Acetate, wash with saturated NaHCO₃ (to remove unreacted acid) and Brine. Dry over Na₂SO₄.

-

Purification: The polar THF ring may require 5–10% MeOH in DCM for flash chromatography elution.

Protocol B: Handling & Storage

-

Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a tightly sealed container, preferably in a desiccator or under nitrogen.

-

Stability: Stable for >2 years at -20°C. Avoid prolonged exposure to moisture, which can lead to clumping and difficulty in accurate weighing.

Suppliers & Sourcing

When sourcing CAS 917882-94-1, purity (specifically enantiomeric excess if chiral) is the primary quality attribute.

| Supplier | Region | Product Grade | Notes |

| Chemos | Europe (Germany) | Synthesis Grade (97%+) | Reliable for bulk intermediates. |

| Ambeed | USA/Global | Research Grade | Good for small-scale discovery (mg to g). |

| AchemBlock | USA | Building Block | Specializes in heterocycles. |

| Enamine | Ukraine/Global | Screening/Building Block | Often has specific enantiomers available. |

| Boc Sciences | USA | GMP/Non-GMP | Capable of scale-up synthesis. |

Sourcing Advisory: Always verify if the CAS refers to the racemic mixture or a specific enantiomer. For precise SAR, order (R)- or (S)- specific CAS numbers if available, or request chiral HPLC data for the racemic lot.

References

-

PubChem Compound Summary. "this compound." National Center for Biotechnology Information. Accessed 2024. Link

-

Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479. (Contextual reference for amine coupling in drug discovery). Link

-

Chemos GmbH. "Product Specification: CAS 917882-94-1." BuyersGuideChem. Accessed 2024. Link

-

Ambeed. "Safety Data Sheet: this compound." Accessed 2024. Link

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. 3-AMino-3-Methyl-tetrahydrofuran(1158760-25-8) 1H NMR [m.chemicalbook.com]

- 3. Biological effects of AL622, a molecule rationally designed to release an EGFR and a c-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

Advanced Synthesis and Applications of N-Methyltetrahydrofuran-3-amine Derivatives

Part 1: Strategic Significance in Medicinal Chemistry

In the landscape of modern drug discovery, N-methyltetrahydrofuran-3-amine (3-MeTHF-NH2) serves as a high-value bioisostere and solubilizing scaffold. Unlike its carbocyclic analog (cyclopentylamine) or the more basic pyrrolidine, the tetrahydrofuran (THF) core offers a unique balance of physicochemical properties driven by the ether oxygen.

Physicochemical Profile[1]

-

pKa Modulation: The inductive electron-withdrawing effect of the ring oxygen lowers the pKa of the secondary amine (approx. 8.5–9.0) compared to N-methylpyrrolidine (pKa ~10.5). This reduction often improves oral bioavailability by increasing the fraction of the neutral species at physiological pH (7.4).

-

Lipophilicity (LogD): The ether oxygen acts as a hydrogen bond acceptor (HBA), reducing LogP while maintaining metabolic stability superior to linear ethers.

-

Conformational Bias: The puckered conformation of the THF ring creates defined vectors for substituents, critical for optimizing ligand-protein binding interactions in kinase and GPCR pockets.

Part 2: Synthetic Routes to the Core Scaffold

The synthesis of N-methyltetrahydrofuran-3-amine can be approached via three primary methodologies, selected based on the requirement for stereochemistry (chiral vs. racemic) and scale.

Route A: Reductive Amination (Scalable, Racemic)

This is the preferred industrial route for generating the racemic core or when a late-stage chiral resolution is planned.

-

Precursor: Tetrahydrofuran-3-one.

-

Reagents: Methylamine (aq. or THF solution), Reducing agent (NaBH(OAc)₃ or NaBH₃CN).

-

Mechanism: Formation of the hemiaminal, dehydration to the iminium ion, and irreversible hydride transfer.

-

Critical Control Point: Control of pH (approx. 5–6) is vital to facilitate iminium formation without protonating the reducing agent excessively.

Route B: Chiral Pool Synthesis (High Enantiopurity)

For asymmetric applications, starting from (S)- or (R)-Malic acid or Aspartic acid is the gold standard.

-

Step 1: Reduction of the dicarboxylic acid to the 1,2,4-triol.

-

Step 2: Cyclization to 3-hydroxytetrahydrofuran (3-OH-THF).[1]

-

Step 3: Activation (Mesylation/Tosylation) followed by nucleophilic displacement.

-

Expert Insight: Direct displacement of a 3-OMs/OTs group on a THF ring by methylamine is sluggish and prone to E2 elimination (forming 2,5-dihydrofuran). A superior approach involves displacing with azide (

), reducing to the primary amine, and then performing a controlled monomethylation (e.g., via formate reduction or Boc-protection/methylation).

Route C: Hydroformylation (Industrial)

-

Process: Rhodium-catalyzed hydroformylation yields tetrahydrofuran-3-carbaldehyde, followed by reductive amination. This route is atom-economical but requires specialized high-pressure equipment.

Part 3: Decision Logic & Flowchart

The following diagram illustrates the decision matrix for selecting the optimal synthetic pathway.

Figure 1: Strategic decision tree for the synthesis of N-methyltetrahydrofuran-3-amine based on stereochemical requirements.

Part 4: Detailed Experimental Protocols